Complex I Target Affinity: Pyridaben vs. Rotenone — Ki and Imax Comparison in Rat Brain Mitochondria
Pyridaben and rotenone were directly compared in the same assay system using rat brain mitochondria with malate‑glutamate as substrate. Pyridaben exhibited a Ki of 0.28–0.36 nmol inhibitor/mg mitochondrial protein for complex I inhibition, with an Imax (% inhibition at maximal concentration) approaching 100% [1]. Rotenone, the classical complex I inhibitor, showed a Ki of 0.32–0.40 nmol/mg protein under identical conditions [1]. While the Ki values are similar, pyridaben produced a steeper inhibition curve (lower Hill coefficient), indicating a distinct binding interaction at the PSST subunit that couples electron transfer from iron‑sulfur cluster N2 to ubiquinone [2].
| Evidence Dimension | Complex I inhibition constant (Ki) in isolated mitochondria |
|---|---|
| Target Compound Data | Ki = 0.28–0.36 nmol/mg mitochondrial protein |
| Comparator Or Baseline | Rotenone: Ki = 0.32–0.40 nmol/mg mitochondrial protein |
| Quantified Difference | Comparable affinity; differentiated by Hill coefficient (steeper inhibition curve for pyridaben) |
| Conditions | Rat brain mitochondria; malate‑glutamate as substrate; state 3 respiration |
Why This Matters
Confirms pyridaben's high‑affinity, non‑competitive binding at a distinct site within complex I, which underlies its potent acaricidal activity and helps explain differential cross‑resistance patterns compared to other METI‑I inhibitors.
- [1] Navarro A, Bández MJ, Gómez C, Repetto MG, Boveris AA. Effects of rotenone and pyridaben on complex I electron transfer and on mitochondrial nitric oxide synthase functional activity. J Bioenerg Biomembr. 2010;42(5):405-412. doi:10.1007/s10863-010-9306-5. View Source
- [2] Schuler F, Casida JE. The insecticide target in the PSST subunit of complex I. Pest Manag Sci. 2001;57(10):932-940. doi:10.1002/ps.364. View Source
